molecular formula C17H16N6O2 B2885748 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034276-24-7

2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No.: B2885748
CAS No.: 2034276-24-7
M. Wt: 336.355
InChI Key: AZUCCXXHMWNAPO-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a complex organic compound that features an indole moiety linked to a triazolopyridazine structure via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Coupling Reaction: The indole and triazolopyridazine units are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride or sodium borohydride, which can reduce the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the triazolopyridazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine or pyridine.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines or reduced acetamide derivatives.

    Substitution: N-alkylated or N-acylated products.

Scientific Research Applications

2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with various biological targets.

    Pharmacology: The compound can be used in the study of receptor binding and enzyme inhibition, providing insights into its potential therapeutic effects.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the triazolopyridazine structure can enhance binding affinity and specificity. The compound may exert its effects by modulating signaling pathways or inhibiting specific enzymes, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is unique due to its combination of an indole and a triazolopyridazine moiety, which provides a distinct set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-indol-1-yl-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-25-17-7-6-14-19-20-15(23(14)21-17)10-18-16(24)11-22-9-8-12-4-2-3-5-13(12)22/h2-9H,10-11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUCCXXHMWNAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CN3C=CC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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